Methylaminothiourea
Overview
Description
Methylaminothiourea is an organosulfur compound with the chemical formula CH₃NHCSNH₂. It is a derivative of thiourea, where one of the hydrogen atoms in the amino group is replaced by a methyl group. This compound is of interest due to its diverse applications in organic synthesis, pharmaceuticals, and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylaminothiourea can be synthesized through the reaction of methylamine with thiourea. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:
CH3NH2+CS(NH2)2→CH3NHCSNH2+NH3
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Methylaminothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced to form methylamine and thiourea.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Methylamine and thiourea.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Methylaminothiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antithyroid drugs.
Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in rubber production.
Mechanism of Action
The mechanism of action of Methylaminothiourea involves its interaction with various molecular targets. For instance, in its role as an antithyroid agent, it inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity.
Comparison with Similar Compounds
Thiourea: The parent compound, differing only by the absence of the methyl group.
1,3-Dimethylthiourea: Another derivative with two methyl groups attached to the amino groups.
Phenylthiourea: A derivative where a phenyl group replaces one of the hydrogen atoms in the amino group.
Uniqueness: Methylaminothiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its reactivity and potential biological activities compared to thiourea.
Properties
IUPAC Name |
methylaminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPZTRBYIRCNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175416 | |
Record name | Hydrazinecarbothioamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21185-13-7 | |
Record name | Hydrazinecarbothioamide, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021185137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarbothioamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.